molecular formula C20H33I2NO3 B5083696 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane

4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane

Cat. No.: B5083696
M. Wt: 589.3 g/mol
InChI Key: GBIPVQQSQVSIMT-UHFFFAOYSA-N
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Description

4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane is a complex organic compound that combines a diethylamino group, a butan-2-yl chain, and an isochromene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane typically involves multiple steps. One common method includes the esterification of 3,4-dihydro-1H-isochromene-1-carboxylic acid with 4-(diethylamino)butan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then reacted with iodomethane under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the iodomethane moiety, where nucleophiles like thiols or amines replace the iodine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the isochromene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate
  • 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;chloromethane
  • 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;bromomethane

Uniqueness

The presence of the iodomethane moiety in 4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane makes it unique compared to its chloro- and bromo- counterparts. Iodomethane is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond, making this compound particularly useful in synthetic chemistry.

Properties

IUPAC Name

4-(diethylamino)butan-2-yl 3,4-dihydro-1H-isochromene-1-carboxylate;iodomethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.2CH3I/c1-4-19(5-2)12-10-14(3)22-18(20)17-16-9-7-6-8-15(16)11-13-21-17;2*1-2/h6-9,14,17H,4-5,10-13H2,1-3H3;2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIPVQQSQVSIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(C)OC(=O)C1C2=CC=CC=C2CCO1.CI.CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33I2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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